5,14-Dibutyloctadecane
Description
Properties
CAS No. |
55282-13-8 |
|---|---|
Molecular Formula |
C26H54 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
5,14-dibutyloctadecane |
InChI |
InChI=1S/C26H54/c1-5-9-19-25(20-10-6-2)23-17-15-13-14-16-18-24-26(21-11-7-3)22-12-8-4/h25-26H,5-24H2,1-4H3 |
InChI Key |
VZZCEMBCJSFMMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)CCCCCCCCC(CCCC)CCCC |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Characterization Techniques for 5,14 Dibutyloctadecane
Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including complex branched alkanes. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
¹H NMR and ¹³C NMR Chemical Shift Analysis for Branched Structures
In the ¹H NMR spectrum of a branched alkane like 5,14-dibutyloctadecane, protons in different chemical environments will resonate at distinct frequencies, known as chemical shifts (δ), measured in parts per million (ppm). The chemical shift is influenced by the electron density around the proton. Protons on methyl (CH₃) groups typically appear at the most upfield region (lowest δ value), followed by methylene (B1212753) (CH₂) protons, and then methine (CH) protons at the branch points, which are the most deshielded and thus appear at the highest δ value among the aliphatic protons.
Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. masterorganicchemistry.com The chemical shifts of carbon atoms are also sensitive to their local electronic environment. organicchemistrydata.org For 5,14-dibutyloctadecane, due to its symmetry, the number of unique carbon signals will be less than the total number of carbon atoms (26). masterorganicchemistry.com Carbons at the branching points (C5 and C14) will have a characteristic chemical shift, distinguishable from the carbons in the n-butyl side chains and the main octadecane (B175841) backbone. The chemical shifts in both ¹H and ¹³C NMR are affected by the degree of substitution at neighboring carbons, a phenomenon that can be predicted using empirical additive rules or computational methods. organicchemistrydata.orgualberta.ca
Predicted ¹H NMR Chemical Shifts for 5,14-Dibutyloctadecane This table is a generalized prediction based on typical chemical shift values for branched alkanes.
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (terminal methyls of backbone and branches) | ~0.8-0.9 |
| CH₂ (internal methylenes of backbone and branches) | ~1.2-1.4 |
Predicted ¹³C NMR Chemical Shifts for 5,14-Dibutyloctadecane This table is a generalized prediction based on typical chemical shift values for branched alkanes.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Terminal CH₃ | ~14 |
| Internal CH₂ (linear sections) | ~22-35 |
| CH at branch points | ~35-45 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment
To unambiguously assign the signals in the ¹H and ¹³C NMR spectra and to establish the connectivity of the atoms, two-dimensional (2D) NMR techniques are indispensable. youtube.comsemanticscholar.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu In the COSY spectrum of 5,14-dibutyloctadecane, cross-peaks would appear between the methine protons at C5 and C14 and the adjacent methylene protons in both the main chain and the butyl branches. This allows for the tracing of the proton-proton connectivity along the carbon backbone and the side chains. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached (¹J coupling). columbia.edulibretexts.org For 5,14-dibutyloctadecane, an HSQC spectrum would show a correlation peak for each unique CH, CH₂, and CH₃ group, confirming which proton signal corresponds to which carbon signal. columbia.edu
The stereochemistry of 5,14-dibutyloctadecane, which can exist as different diastereomers (RR, SS, and meso), can also be investigated using advanced NMR techniques, often in combination with computational modeling. Subtle differences in the chemical shifts and coupling constants of the diastereomers may be observable.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and its conformational properties. For a saturated hydrocarbon like 5,14-dibutyloctadecane, these techniques are used to confirm the absence of functional groups like C=C, C≡C, or C=O and to study the arrangement of the long hydrocarbon chains.
The IR spectrum of 5,14-dibutyloctadecane would be characterized by:
C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region. spectroscopyonline.com The asymmetric and symmetric stretching modes of CH₃ and CH₂ groups appear as distinct, though often overlapping, bands. researchgate.net
C-H bending vibrations: Absorptions in the 1375-1465 cm⁻¹ region corresponding to the scissoring and bending modes of CH₂ and CH₃ groups. The ratio of the intensities of the CH₂ and CH₃ bands can sometimes provide an estimate of the degree of branching. researchgate.net
C-C stretching and skeletal vibrations: These appear in the fingerprint region (below 1500 cm⁻¹) and are generally weak and complex for long-chain alkanes.
Raman spectroscopy offers complementary information. acs.org While C-H stretching and bending vibrations are also observed, Raman is particularly sensitive to the symmetric vibrations of the carbon backbone. uci.edu For long-chain alkanes, characteristic bands related to the all-trans (zigzag) conformation of the polymethylene chains can be observed. shu.ac.uk The presence of branching can disrupt this regularity, leading to changes in the Raman spectrum. researchgate.net The joint analysis of IR and Raman spectra can provide a more complete picture of the vibrational modes and conformational characteristics of 5,14-dibutyloctadecane. cdnsciencepub.com
Characteristic Vibrational Frequencies for Branched Alkanes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| C-H Stretch (asymmetric & symmetric) | 2850 - 3000 | IR, Raman |
| C-H Bend (scissoring, bending) | 1375 - 1465 | IR, Raman |
Mass Spectrometry (MS) in the Characterization of Saturated Hydrocarbons
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. du.ac.in
Electron Ionization (EI) and Chemical Ionization (CI) Fragmentation Patterns of Branched Alkanes
Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. For alkanes, the molecular ion peak is often weak or absent, especially for larger and more branched structures. whitman.eduic.ac.uk The fragmentation of branched alkanes is not random; cleavage is favored at the branching points due to the formation of more stable secondary and tertiary carbocations. du.ac.iniitd.ac.in For 5,14-dibutyloctadecane, significant fragmentation would be expected at the C-C bonds adjacent to the C5 and C14 positions. This would lead to a series of characteristic fragment ions. The resulting mass spectrum would show clusters of peaks corresponding to alkyl fragments (CₙH₂ₙ₊₁), with the relative intensities of these clusters providing clues about the branching structure. whitman.edu
Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and often produces a prominent quasi-molecular ion, such as [M-H]⁺ or [M+H]⁺. iitd.ac.ingoogle.com This is particularly useful for determining the molecular weight of compounds like 5,14-dibutyloctadecane, where the molecular ion may not be observed in the EI spectrum. researchgate.net The choice of reagent gas in CI can influence the degree of fragmentation.
Expected Key Fragments in the EI Mass Spectrum of 5,14-Dibutyloctadecane
| m/z | Possible Fragment Structure |
|---|---|
| 366 | [M]⁺• (Molecular Ion) - likely very weak or absent |
| 309 | [M - C₄H₉]⁺ (Loss of a butyl branch) |
| 253 | [M - C₈H₁₇]⁺ (Cleavage at a branch point) |
| 197 | [M - C₁₂H₂₅]⁺ (Cleavage at a branch point) |
| 57 | [C₄H₉]⁺ (Butyl cation) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation
High-resolution mass spectrometry (HRMS) measures the m/z values with very high accuracy (typically to four or five decimal places). mdpi.com This allows for the determination of the exact mass of the molecular ion or its fragments. From the exact mass, the elemental composition (molecular formula) can be unequivocally determined. For 5,14-dibutyloctadecane, which has a molecular formula of C₂₆H₅₄, HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. nih.gov This is a critical step in confirming the identity of the compound.
Table of Compounds
| Compound Name |
|---|
| 5,14-Dibutyloctadecane |
| Methane |
| Ethane |
| Propane |
| n-Butyl |
| n-Hexylbenzene |
| 2-Methylpentane |
| Heptane |
| 2-Heptene |
| 2-Heptyne |
| Cyclohexane (B81311) |
| Toluene |
| Tetradecane |
| Pristane |
| Phytane |
| 2-Methylbutane |
| Hexane |
Advanced Mass Spectrometry Techniques (e.g., FT-ICR MS, LDI MS, DART MS, PTR-MS) for Complex Hydrocarbon Mixtures
The detailed characterization of complex hydrocarbon mixtures, which often contain a multitude of structurally similar isomers, necessitates the use of advanced mass spectrometry (MS) techniques that offer high resolution and novel ionization methods. For a large branched alkane like 5,14-Dibutyloctadecane, these techniques can provide invaluable information on its elemental composition and help distinguish it from other hydrocarbons in the mixture.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) stands out for its ultra-high resolving power and mass accuracy, which are crucial for the analysis of extremely complex mixtures like crude oil. nih.gov This technique can resolve tens of thousands of individual chemical constituents in a single sample, assigning unique elemental compositions (CcHhNnOoSs) to the detected ions. scielo.br For a sample containing 5,14-Dibutyloctadecane, FT-ICR MS would be able to determine its elemental formula, C26H54, with high confidence, differentiating it from other compounds with similar nominal masses. The successful application of FT-ICR MS to hydrocarbon analysis often relies on specialized ionization techniques. Atmospheric pressure chemical ionization (APCI) using isooctane (B107328) as a reagent gas has been shown to effectively ionize saturated hydrocarbons, producing [M-H]+ ions with minimal fragmentation. scielo.brresearchgate.net This "soft" ionization is critical for preserving the molecular ion and obtaining accurate molecular weight information.
Laser Desorption/Ionization Mass Spectrometry (LDI-MS) offers another powerful tool for the analysis of low-volatility compounds like long-chain alkanes. Silver-assisted LDI-MS, for instance, facilitates the analysis of saturated hydrocarbons by forming adducts with silver cations, which are then readily detected. nih.gov This method has been successfully used to analyze complex lipid mixtures containing long-chain hydrocarbons. nih.gov Another variant, Laser-induced Acoustic Desorption (LIAD), coupled with chemical ionization, has been demonstrated for the analysis of alkanes from C24H50 to C50H102, producing unique pseudomolecular ions with minimal fragmentation. nih.gov
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. nih.govwikipedia.org DART-MS typically produces protonated molecules [M+H]+, providing molecular weight information. wikipedia.org It has been successfully used to profile cuticular hydrocarbons on insects, demonstrating its ability to detect large, saturated hydrocarbons and their isomers. pnas.org For a mixture containing 5,14-Dibutyloctadecane, DART-MS could provide a rapid chemical fingerprint, though distinguishing it from other C26H54 isomers might require coupling with a separation technique. nih.gov
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a chemical ionization technique highly sensitive to volatile organic compounds (VOCs). While conventional PTR-MS using H3O+ as the reagent ion is not efficient for detecting alkanes due to their low proton affinity, modifications to the technique have expanded its applicability. copernicus.org By using alternative reagent ions like NO+ and O2+, PTR-MS can be optimized to detect and quantify higher alkanes. researchgate.netcopernicus.org This technique is particularly useful for real-time monitoring of VOCs in the atmosphere. rsc.org
Below is an illustrative table summarizing the potential application of these advanced MS techniques for the analysis of a complex hydrocarbon mixture containing 5,14-Dibutyloctadecane.
| Technique | Ionization Method | Typical Ion for 5,14-Dibutyloctadecane (C26H54) | Key Advantages for Branched Alkane Analysis |
| FT-ICR MS | APCI with isooctane reagent | [C26H53]+ | Ultra-high mass resolution and accuracy, enabling unambiguous elemental formula determination. nih.govscielo.br |
| LDI-MS | Silver-assisted laser desorption | [C26H54 + Ag]+ | Sensitive detection of low-volatility, long-chain hydrocarbons with minimal fragmentation. nih.gov |
| DART-MS | Ambient ionization with excited-state species | [C26H55]+ | Rapid analysis with minimal sample preparation, suitable for high-throughput screening. nih.govwikipedia.org |
| PTR-MS | Chemical ionization with NO+ or O2+ | Fragment ions | Real-time detection and quantification of volatile alkanes. researchgate.netcopernicus.org |
Chromatographic Methods for Separation and Quantification of Branched Alkanes
The separation and quantification of branched alkanes like 5,14-Dibutyloctadecane from complex hydrocarbon matrices are critically dependent on high-resolution chromatographic techniques. Given the vast number of isomers present in such mixtures, achieving adequate separation is a significant analytical challenge.
Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Hydrocarbon Profiling
Gas Chromatography (GC) is the cornerstone for the analysis of volatile and semi-volatile hydrocarbons. The separation is based on the partitioning of analytes between a stationary phase in a capillary column and a mobile gas phase. For branched alkanes, the retention time is influenced by factors such as carbon number and the degree of branching. unl.edu However, in complex mixtures, the co-elution of isomers is a common problem with one-dimensional GC, leading to the "unresolved complex mixture" (UCM) hump in the chromatogram. berkeley.edu
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) provides a significant enhancement in separation power by coupling two different capillary columns with a modulator. chromatographyonline.com This technique offers a much higher peak capacity, allowing for the separation of compounds that would co-elute in a single-column setup. sepsolve.com In a typical GC×GC setup for hydrocarbon analysis, the first dimension separates compounds based on their boiling points, while the second dimension provides separation based on polarity. sepsolve.com This results in a structured two-dimensional chromatogram where different classes of hydrocarbons (e.g., n-alkanes, branched alkanes, cycloalkanes, aromatics) elute in distinct regions. concawe.euacs.org For a sample containing 5,14-Dibutyloctadecane, GC×GC would be able to separate it from other C26 isomers, as well as from other hydrocarbon classes, enabling more accurate identification and quantification. dlr.de
The following table illustrates a hypothetical comparison of the separation of a complex hydrocarbon mixture containing 5,14-Dibutyloctadecane using GC-FID and GC×GC-FID.
| Parameter | GC-FID | GC×GC-FID |
| Peak Capacity | Lower | Significantly Higher |
| Resolution of Isomers | Often poor, leading to co-elution and UCM. | High, allowing for the separation of many individual isomers. sepsolve.com |
| Separation of 5,14-Dibutyloctadecane | Likely to co-elute with other C26H54 isomers. | Can be resolved from other isomers based on differences in volatility and polarity. |
| Data Visualization | One-dimensional chromatogram | Two-dimensional contour plot with structured elution patterns. concawe.eu |
| Quantification | Less accurate due to co-elution. | More accurate due to better separation of individual components. |
Hyphenated Techniques (e.g., GC-MS, GC-VUV-MS) for Mixture Analysis
To achieve confident identification of separated compounds, GC is often hyphenated with a detector that provides structural information, such as a mass spectrometer or a vacuum ultraviolet spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification of hydrocarbons. nih.govfrontiersin.org As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that can be used to identify the compound by comparison with spectral libraries. whitman.edu For branched alkanes like 5,14-Dibutyloctadecane, electron ionization (EI) typically leads to extensive fragmentation, with characteristic ions resulting from cleavage at the branching points. whitman.edu While the molecular ion may be weak or absent, the fragmentation pattern provides crucial structural information. whitman.eduacs.org
Gas Chromatography-Vacuum Ultraviolet-Mass Spectrometry (GC-VUV-MS) is a more recent development that offers complementary information for hydrocarbon analysis. nih.govunt.edu The VUV detector measures the absorbance of compounds in the vacuum ultraviolet region (120-240 nm), where virtually all chemical compounds absorb. petro-online.com Crucially, isomeric compounds that may have similar mass spectra can exhibit distinct VUV absorbance spectra, allowing for their differentiation. petro-online.comacs.org This technique can provide quantitative analysis and classify unknown hydrocarbons by carbon number, degree of saturation, and degree of branching. berkeley.eduunt.edu The coupling of VUV with MS provides orthogonal data that significantly improves the confidence in compound identification. acs.org For a complex mixture, GC-VUV-MS could distinguish 5,14-Dibutyloctadecane from its isomers based on subtle differences in their VUV spectra, even if their mass spectra are very similar. nih.gov
This table summarizes the information obtainable from these hyphenated techniques for 5,14-Dibutyloctadecane.
| Technique | Information Provided for 5,14-Dibutyloctadecane |
| GC-MS | Retention time and a characteristic mass fragmentation pattern. The fragmentation pattern would show preferential cleavage at the C5 and C14 positions, yielding specific fragment ions that can help elucidate the branching structure. whitman.edu |
| GC-VUV-MS | Retention time, a unique VUV absorbance spectrum, and a mass fragmentation pattern. The VUV spectrum provides an additional layer of identification, confirming the alkane class and potentially differentiating it from co-eluting isomers. nih.govunt.edu |
X-Ray Diffraction Studies of Crystalline Analogs or Derivatives for Definitive Structural Confirmation
While chromatographic and spectroscopic techniques provide substantial evidence for the structure of a molecule like 5,14-Dibutyloctadecane, definitive confirmation of its three-dimensional structure can only be achieved through X-ray diffraction analysis of a single crystal. However, obtaining a suitable single crystal of a long-chain, branched alkane can be challenging due to its flexibility and tendency to form disordered solids.
Research on the crystal structures of long-chain n-alkanes and their branched analogs provides insight into how one might approach the structural determination of 5,14-Dibutyloctadecane. nih.govroyalsocietypublishing.orgkpi.ua Studies have shown that the introduction of branches into a long alkane chain can significantly affect its packing in the solid state. nih.govacs.org For example, a study on n-alkanes with branches of different sizes in the middle of the chain revealed that the main chains remain in an extended planar zigzag form, but the crystal structure transforms to accommodate the branches and minimize surface energy. nih.govacs.org
The table below outlines the expected findings from an X-ray diffraction study of a crystalline analog of 5,14-Dibutyloctadecane, based on published research on similar compounds. nih.govacs.orgresearchgate.net
| Parameter | Expected Finding from X-Ray Diffraction | Significance |
| Unit Cell Parameters | The dimensions and angles of the unit cell would be determined, indicating the crystal system (e.g., triclinic, orthorhombic). researchgate.net | Provides fundamental information about the packing of the molecules in the crystal. |
| Molecular Conformation | The octadecane backbone would likely adopt an extended, all-trans conformation. The butyl branches would also have a defined conformation. nih.govacs.org | Confirms the overall shape of the molecule in the solid state. |
| Bond Lengths and Angles | C-C and C-H bond lengths and angles would be determined with high precision. | Provides definitive proof of the covalent structure and branching points. |
| Intermolecular Interactions | The packing of the molecules would reveal the nature and extent of van der Waals interactions. | Helps to understand the physical properties of the solid material. |
Theoretical and Computational Investigations of 5,14 Dibutyloctadecane and Branched Alkane Systems
Quantum Mechanical Calculations for Electronic Structure and Energetics of Branched Alkanes
Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and stability of branched alkanes. These methods, including ab initio and Density Functional Theory (DFT), provide a detailed picture of electron distribution and its influence on molecular properties.
Ab Initio and Density Functional Theory (DFT) Approaches to Alkane Stability
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, and DFT, which uses the electron density to calculate the system's energy, are powerful tools for assessing the stability of alkanes. illinois.eduacs.org For instance, studies on a series of n-alkanes have shown that as the carbon chain length increases, the gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases. ucl.ac.uk This trend, primarily due to the destabilization of the HOMO level while the LUMO level remains relatively constant, is a quantum confinement effect. ucl.ac.uk
DFT calculations, particularly with dispersion-corrected functionals like M06-2X, have proven effective in describing the intramolecular dispersion forces that are crucial for the stability of different conformers. nih.gov The accuracy of various DFT functionals has been benchmarked against high-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)). illinois.eduacs.orgacs.org It has been found that newer functionals, which account for kinetic and dispersion effects, provide a more accurate description of the weak interactions present in alkane systems. illinois.eduacs.org The choice of basis set is also important, with double-zeta quality basis sets often providing a good balance between accuracy and computational cost. illinois.eduacs.org
Table 1: Comparison of DFT Functionals for Methane-Metal Complex Interactions illinois.eduacs.org
| Functional | Interaction Type Favored | Suitability for σ-complexes |
| Older Functionals | Electrostatic | Less suited |
| MPW1K | Weak donor-acceptor | Better suited |
| M05-2X | Weak donor-acceptor | Better suited |
| B3PW91-D3 | Good for binding energies | Accurate |
| TPSSh-D3 | Good for binding energies | Accurate |
| B98-D3 | Good for binding energies | Accurate |
| ωB97X-D | Good for geometry and energy | Reliable |
| PWP-B95-D3 | Excellent for single-point energy | High accuracy |
Conformational Analysis and Energy Landscapes of Complex Alkanes
The conformational landscape of complex alkanes, including branched structures, is vast and plays a critical role in their physical and chemical properties. Computational methods are indispensable for exploring these landscapes and identifying low-energy conformers. researchgate.netnumberanalytics.com For long-chain n-alkanes, it has been shown that while the all-trans conformation is most stable for shorter chains, a folded "hairpin" conformation becomes more favorable for chains with 16 or more carbon atoms due to intramolecular dispersion forces. nih.gov
Computational techniques like the low-mode search (LMOD) method, which is based on eigenvector following, are efficient in exploring the potential energy hypersurface of both cyclic and acyclic molecules. researchgate.net The analysis of the ¹H NMR spectra of n-alkanes, supported by quantum mechanical calculations, provides valuable data on their conformational behavior in different solvent environments. researchgate.net For example, the enthalpy difference between gauche and trans conformations can be determined from the temperature dependence of coupling constants. researchgate.net
The choice of computational method can influence the predicted conformational preferences. For instance, the MMFF94 force field was found to overestimate the transition point from an all-trans to a hairpin conformation in long-chain alkanes compared to DFT calculations. nih.gov
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for studying the conformational dynamics and intermolecular interactions of large and complex systems like branched alkanes. numberanalytics.comaip.org These methods rely on force fields, which are sets of empirical potential energy functions that describe the interactions between atoms. xirrus.ch
MD simulations have been used to investigate the liquid-state dynamics of both linear and branched alkanes, with results showing good agreement with experimental data from techniques like ¹³C-NMR relaxation. aip.org These simulations reveal the significant role of branching in controlling the temperature dependence of diffusion and the influence of global single-chain relaxation processes on local intramolecular dynamics. aip.orgaip.org
The accuracy of MD simulations is highly dependent on the quality of the force field used. byu.edufigshare.com Different force fields, such as united-atom (UA) and all-atom (AA) models, have been evaluated for their ability to predict properties like viscosity. byu.edu It has been observed that the torsional potential for branched molecules can significantly affect the simulated viscosities. byu.edu
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of complex molecules. For instance, machine learning models trained on data from low-cost electronic structure calculations (like LDA) can predict accurate spectroscopic properties at a higher level of theory (like TDDFT with a hybrid functional). acs.org
These models use electronic molecular descriptors, such as orbital energy differences and transition dipole moment matrix elements, to make predictions. acs.org Once trained, these models can predict spectroscopic properties almost instantaneously, offering a significant speed advantage over traditional quantum chemical calculations. acs.org This approach has been successfully applied to predict the IR spectra of n-alkanes. acs.org
Furthermore, near-infrared (NIR) spectroscopy, combined with chemometric methods like partial least squares regression, has been used to predict the concentration of n-alkanes in complex mixtures. mdpi.com
Development and Validation of Force Fields for Highly Branched Hydrocarbon Systems
The development of accurate force fields is crucial for the reliable simulation of highly branched hydrocarbon systems. figshare.comaip.orgoup.com Several force fields have been specifically parameterized and validated for branched alkanes.
The NERD (Nath, Escobedo, and de Pablo revised) force field is a united-atom model that has been extended to branched alkanes, showing good agreement with experimental vapor-liquid equilibria data. aip.org The OPLS (Optimized Potentials for Liquid Simulations) force field has also been refined for both linear and branched alkanes, improving the prediction of thermodynamic and transport properties. nih.gov The GROMOS96 force field has been re-parameterized for aliphatic hydrocarbons, distinguishing between n-alkanes, cycloalkanes, and branched alkanes to improve the simulation of condensed-phase properties. xirrus.ch
The validation of these force fields involves comparing simulation results with experimental data for various properties like density, heat of vaporization, and viscosity. figshare.comacs.org For example, the L-OPLS force field was shown to perform well in predicting the properties of long linear and branched alkanes, and its accuracy was further improved by incorporating a temperature dependence for the Lennard-Jones parameters. acs.org
Table 2: Comparison of Force Fields for Hydrocarbon Simulations figshare.com
| Force Field | Type | Accuracy (Density) | Accuracy (Bulk Modulus) | Notes |
| OPLS-AA | Non-reactive | Most accurate | Good | - |
| ReaxFF | Reactive | Less accurate than OPLS-AA | Slightly better than OPLS-AA | Shows higher propensity for parallel arrangements in tetralin. |
| AIREBO-M | Reactive | Much less accurate | Much less accurate | - |
Computational Studies on Reaction Mechanisms and Transition States in Alkane Chemistry
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving alkanes, including the identification of intermediates and transition states. byu.edunist.gov DFT calculations are widely used to study reaction pathways, such as C-H bond functionalization and dehydrogenation. byu.eduuu.nl
For instance, computational studies on alkane hydroxylation by non-heme iron complexes have shown that the reaction proceeds via a hydrogen atom transfer (HAT) mechanism, with the HAT being the rate-determining step. acs.org The activation barrier for this step decreases from primary to secondary to tertiary C-H bonds. acs.org Similarly, studies on alkane oxidation by dioxiranes have revealed a concerted mechanism with a highly asynchronous transition state that has significant diradical character. acs.org
The investigation of transition states is crucial for understanding reaction kinetics. arxiv.orgacs.orgnih.gov Computational methods have been developed to automatically find transition states and discover reaction mechanisms without prior assumptions. rsc.org The Evans-Polanyi relationship, which correlates activation barriers with reaction enthalpies, has been shown to hold even when steric effects are significant in HAT reactions. arxiv.org
Table 3: Common Alkane Reaction Mechanisms Studied Computationally
| Reaction Mechanism | Key Features | Computational Methods Used |
| Hydrogen Atom Transfer (HAT) | Transfer of a hydrogen atom from an alkane to a radical species. acs.orgarxiv.org | DFT, Quantum Chemical Computations acs.orgarxiv.org |
| Dehydrogenation | Removal of hydrogen from an alkane to form an alkene. uu.nlaip.org | DFT, Ab initio Transition Path Sampling uu.nlaip.org |
| C-H Functionalization | Conversion of a C-H bond into a C-X bond (where X is a heteroatom or carbon). byu.edu | DFT, Quantum Chemistry |
| Oxidation | Reaction with an oxidizing agent, such as dioxiranes. acs.org | DFT |
| Hydroxylation | Introduction of a hydroxyl group into an alkane. acs.org | DFT |
Applications of 5,14 Dibutyloctadecane As a Model Compound in Chemical Research
Role in Studies of Hydrocarbon Behavior in Non-Aqueous Media and Material Science Contexts
There is no specific research available that details the use of 5,14-dibutyloctadecane to study hydrocarbon behavior in non-aqueous media or in material science. Generally, long-chain branched alkanes can be used to investigate phenomena such as viscosity, phase behavior, and self-assembly in non-polar solvents. Their branched nature can influence packing and intermolecular interactions, which is relevant in the formulation of lubricants and other materials. However, studies tend to focus on more common or commercially available alkanes, and 5,14-dibutyloctadecane does not appear to be a compound of choice for these investigations.
Reference Standard in Analytical Method Development for Complex Hydrocarbon Mixtures
No evidence was found to suggest that 5,14-dibutyloctadecane is used as a reference standard in the analytical method development for complex hydrocarbon mixtures. While the analysis of such mixtures, for example in the petroleum industry, does rely on a wide range of alkane standards, 5,14-dibutyloctadecane is not commonly listed among them. Analytical standards are typically chosen for their purity, stability, and commercial availability, and it is possible that this specific branched alkane does not meet these criteria for widespread use.
Environmental Pathways and Transformation of Branched Alkanes, with a Focus on 5,14 Dibutyloctadecane
Abiotic Degradation Mechanisms in Environmental Matrices (e.g., Photolysis, Chemical Oxidation)
The abiotic degradation of alkanes, including branched structures like 5,14-dibutyloctadecane, in the environment is primarily driven by photolysis and chemical oxidation. These processes are crucial in determining the persistence of such compounds in various environmental compartments.
Photolysis: Direct photolysis of alkanes in the atmosphere is generally considered a minor degradation pathway due to their lack of significant light absorption in the solar spectrum. However, indirect photolysis, initiated by photochemically generated reactive species such as hydroxyl radicals (•OH), plays a more substantial role. rsc.org In aquatic environments, the presence of photosensitizers can also enhance the photodegradation of organic pollutants. rsc.org
Chemical Oxidation: The primary oxidant for alkanes in the atmosphere is the hydroxyl radical. nih.gov The reaction of •OH with long-chain alkanes initiates a cascade of oxidation reactions, leading to the formation of various oxygenated products and contributing to the formation of secondary organic aerosols (SOA). nih.gov In soil and water, other oxidants like ozone and nitrate (B79036) radicals can also contribute to the chemical transformation of alkanes, although their significance varies depending on the specific environmental conditions. tutorchase.com The rate of oxidation is influenced by the molecular structure of the alkane, with branched alkanes often exhibiting different reaction kinetics compared to their linear counterparts. researchgate.net
The following table summarizes the key abiotic degradation mechanisms for branched alkanes.
Interactive Data Table: Abiotic Degradation Mechanisms| Degradation Mechanism | Environmental Matrix | Key Reactants | Significance for Branched Alkanes |
|---|---|---|---|
| Photolysis (Indirect) | Atmosphere, Water | Hydroxyl radicals (•OH), Photosensitizers | Contributes to atmospheric and aquatic degradation, but rates are variable. rsc.org |
| Chemical Oxidation | Atmosphere, Soil, Water | Hydroxyl radicals (•OH), Ozone (O3), Nitrate radicals (NO3•) | The primary removal process in the atmosphere; can also occur in soil and water. nih.govtutorchase.com |
Biogeochemical Cycling and Bioremediation Strategies for Hydrocarbon Contamination
The biogeochemical cycling of hydrocarbons, including branched alkanes, is a critical component of the global carbon cycle. researchgate.netnih.gov Bioremediation, which harnesses the metabolic capabilities of microorganisms, is a promising and environmentally friendly strategy for cleaning up hydrocarbon-contaminated sites. nih.govbrieflands.comresearchgate.net
Microorganisms have evolved diverse enzymatic machinery to degrade alkanes, including structurally complex branched molecules. The initial step in aerobic alkane degradation is the oxidation of the alkane molecule, which is typically the rate-limiting step. nih.gov
Several key enzymatic pathways are involved:
Terminal Oxidation: This is the most common pathway, where a terminal methyl group is oxidized to a primary alcohol, then to an aldehyde, and finally to a fatty acid. researchgate.netmdpi.com This fatty acid can then enter the β-oxidation pathway for further metabolism. researchgate.netmdpi.com
Subterminal Oxidation: In this pathway, an internal carbon atom is oxidized to a secondary alcohol, which is then converted to a ketone. nih.govresearchgate.net
Diterminal (or ω-Oxidation): This pathway involves the oxidation of both terminal methyl groups of an n-alkane to form a dicarboxylic acid. nih.govrsc.org
Finnerty Pathway: Named after its discoverer, this pathway involves the formation of an alkyl hydroperoxide as the initial intermediate. nih.gov
The degradation of branched alkanes, such as pristane, often involves an initial ω-oxidation of a terminal methyl group, followed by β-oxidation. researchgate.net The presence of branching can hinder the degradation process compared to linear alkanes. researchgate.netnih.gov
The efficiency of microbial degradation of branched alkanes is influenced by a multitude of environmental factors:
Oxygen Availability: Aerobic degradation is generally faster and more efficient than anaerobic degradation. frontiersin.org However, in anoxic environments like deep sediments, anaerobic degradation by sulfate-reducing or denitrifying bacteria becomes the primary process. nih.govfrontiersin.org
Temperature: Temperature affects microbial growth rates and enzyme activity. nih.gov Thermophilic bacteria, found in high-temperature environments like petroleum reservoirs, have been shown to degrade long-chain alkanes. nih.govnih.gov
Nutrient Availability: The availability of nutrients such as nitrogen and phosphorus is essential for microbial growth and can be a limiting factor in bioremediation. nih.gov
pH: Most hydrocarbon-degrading microorganisms thrive in a pH range of 6 to 8. nih.gov
Bioavailability: The low water solubility of long-chain alkanes can limit their availability to microorganisms. nih.gov The production of biosurfactants by some bacteria can enhance the bioavailability of hydrophobic compounds.
Salinity: High salt concentrations can inhibit the growth of many microorganisms, but halophilic (salt-loving) bacteria are capable of degrading hydrocarbons in saline environments. nih.gov
The following table summarizes the key factors influencing the biodegradation of branched alkanes.
Interactive Data Table: Factors Influencing Biodegradation| Factor | Influence on Biodegradation | Optimal Conditions/Notes |
|---|---|---|
| Oxygen | Aerobic degradation is generally faster. | Anaerobic pathways exist but are typically slower. frontiersin.org |
| Temperature | Affects microbial metabolism and enzyme kinetics. | Thermophiles can degrade long-chain alkanes at high temperatures. nih.govnih.gov |
| Nutrients | Essential for microbial growth (e.g., Nitrogen, Phosphorus). | Nutrient limitation can hinder bioremediation efforts. nih.gov |
| pH | Influences enzyme activity and microbial viability. | Optimal range is typically between 6 and 8. nih.gov |
| Bioavailability | Low water solubility of long-chain alkanes can be a limiting factor. | Biosurfactants can increase the surface area and uptake of hydrocarbons. |
| Salinity | High salinity can be inhibitory to many microbes. | Halophilic bacteria are adapted to saline conditions and can degrade hydrocarbons. nih.gov |
Environmental Fate and Transport of Branched Alkanes in Soil, Water, and Air
The movement and distribution of branched alkanes like 5,14-dibutyloctadecane in the environment are governed by their physical and chemical properties. cdc.govitrcweb.org These properties, in conjunction with environmental conditions, determine their partitioning between soil, water, and air. cdc.govitrcweb.org
In Soil: Due to their hydrophobic nature and low water solubility, long-chain branched alkanes have a strong tendency to adsorb to soil organic matter. cdc.gov This sorption reduces their mobility and bioavailability. cdc.gov Their transport in soil is primarily through leaching with infiltrating water, though this is limited for highly hydrophobic compounds. epa.gov
In Water: The low solubility of long-chain alkanes means they are more likely to be found adsorbed to suspended particles or in sediments rather than dissolved in the water column. epa.gov Transport in aquatic systems is mainly through the movement of these particles. itrcweb.org
In Air: While less volatile than shorter-chain alkanes, long-chain alkanes can still enter the atmosphere through volatilization from contaminated surfaces. nih.gov Once in the atmosphere, they can be transported over long distances and are important precursors to secondary organic aerosols. nih.govnih.gov
Biogenic Origin and Paleoenvironmental Indicators of Long-Chain Branched Alkanes
Long-chain branched alkanes are not solely products of industrial processes; they also have natural, or biogenic, origins. frontiersin.orgfrontiersin.org These compounds are synthesized by various organisms, including bacteria and algae. frontiersin.orgresearchgate.net The presence and distribution of specific branched alkanes in geological records, such as sediments and rocks, can serve as valuable biomarkers for reconstructing past environmental conditions. frontiersin.orgfrontiersin.orgresearchgate.net
For instance, the distribution of certain long-chain branched alkanes can provide insights into the types of organic matter input (e.g., terrestrial higher plants vs. microbial sources) into an ancient environment. researchgate.net The relative abundance of different isomers and their carbon isotopic composition can be used to infer past vegetation types and climatic conditions. frontiersin.orgresearchgate.net For example, some studies have suggested that the abundance of certain branched alkanes may indicate hypoxic (low oxygen) environments. frontiersin.org The detection of long-chain branched alkanes in ancient sediments suggests their preservation over geological timescales. frontiersin.orgfrontiersin.org
Future Research Directions and Emerging Methodologies for 5,14 Dibutyloctadecane and Complex Branched Alkanes
Integration of Advanced Automation and High-Throughput Techniques in Alkane Synthesis
The synthesis of structurally defined complex alkanes such as 5,14-dibutyloctadecane has traditionally been a laborious, multi-step process. However, the future of alkane synthesis lies in the integration of automation and high-throughput experimentation. Automated synthesis platforms, which combine robotic systems with sophisticated software, are set to dramatically accelerate the creation of complex molecules. chemspeed.comsigmaaldrich.com These systems can perform a large number of reactions in parallel, allowing for the rapid screening of reaction conditions and the creation of libraries of diverse branched alkanes. wikipedia.orgnih.gov
The benefits of this approach are manifold, including increased efficiency, higher reproducibility, and improved safety by minimizing human exposure to hazardous chemicals. wikipedia.org For a target like 5,14-dibutyloctadecane, an automated platform could explore various coupling strategies, such as iterative cross-couplings of smaller alkyl fragments, and optimize reaction parameters without manual intervention. stackexchange.com The integration of synthesis, purification, and analysis into a single automated workflow further streamlines the discovery process. chemspeed.comnih.gov This technology not only makes specific targets more accessible but also enables the systematic study of structure-property relationships by generating a wide array of related complex alkanes for analysis.
Development of Novel Catalytic Systems for Highly Selective C-H Functionalization
The inertness of C-H bonds in alkanes presents a significant hurdle for their direct conversion into more valuable functionalized molecules. researchgate.net A primary goal in modern chemistry is the development of catalysts that can selectively activate a specific C-H bond in a molecule like 5,14-dibutyloctadecane, which contains numerous sterically and electronically similar C-H bonds. nih.gov
Recent advances have focused on transition-metal catalysts that can achieve high regioselectivity. acs.orgresearchgate.netsigmaaldrich.com These catalysts often operate through mechanisms that can differentiate C-H bonds based on subtle steric or electronic differences, or by using directing groups that position the catalyst at a specific site. nih.govnih.gov For a long-chain branched alkane, a key challenge is achieving functionalization at a remote position, far from any existing functional group. nih.gov
Future research will likely focus on:
Bioinspired Catalysts: Mimicking the shape-selective active sites of enzymes, which can bind an alkane in a specific orientation to expose a single C-H bond to the reactive center. illinois.edu Copper-based catalysts have shown promise in the mild oxidation and carboxylation of C5-C8 alkanes. rsc.org
Photocatalysis: Using light to generate highly reactive intermediates that can activate C-H bonds under mild conditions.
First-Row Transition Metals: Developing catalysts based on abundant and less toxic metals like iron and cobalt, which have shown promising reactivity. researchgate.netnih.gov
The structure of 5,14-dibutyloctadecane, with its primary, secondary, and tertiary C-H bonds, makes it an excellent test substrate for new catalysts aiming for unprecedented levels of selectivity in C-H functionalization.
Advanced In-situ Spectroscopic Monitoring of Alkane Transformations
Understanding the precise mechanism of a catalytic reaction is crucial for its optimization. hidenanalytical.com Operando spectroscopy, the study of a catalyst "while working" under realistic reaction conditions, provides a direct window into the reaction mechanism. numberanalytics.comwikipedia.orgnumberanalytics.com This technique combines a spectroscopic measurement with a simultaneous assessment of catalytic activity, allowing researchers to correlate changes in the catalyst's structure with its performance in real-time. hidenanalytical.com
For studying the transformation of 5,14-dibutyloctadecane, several in-situ techniques are particularly valuable:
Infrared (IR) and Raman Spectroscopy: These methods probe the vibrational modes of molecules, allowing for the identification of reaction intermediates and surface-adsorbed species on a catalyst. numberanalytics.comnumberanalytics.comyoutube.com For example, operando IR spectroscopy could track the formation of alcohol or ketone intermediates during the oxidation of the alkane. youtube.com
X-ray Absorption Spectroscopy (XAS): This technique provides information on the electronic state and local coordination environment of the metal center in a catalyst, revealing how it changes during the catalytic cycle. numberanalytics.com
Mass Spectrometry and Gas Chromatography: Coupled with spectroscopic cells, these tools identify and quantify the products being formed as the reaction progresses. wikipedia.org
By applying these advanced methods, researchers can gain a detailed mechanistic understanding of how catalysts interact with complex alkanes, paving the way for the rational design of more efficient and selective catalysts. youtube.com
Machine Learning and Artificial Intelligence Applications in Hydrocarbon Characterization and Reaction Design
Key applications in the context of 5,14-dibutyloctadecane and other complex alkanes include:
Property Prediction: ML models can be trained on existing data to predict physical properties (like boiling point and viscosity) and spectroscopic signatures for complex molecules that have never been synthesized. acs.org This is invaluable for characterizing the components of complex mixtures.
Reaction Outcome Prediction: AI can predict the products and yields of chemical reactions, accelerating the discovery of new transformations and the optimization of existing ones. acs.orgaiche.org For a C-H functionalization reaction, an ML model could predict the most likely site of reaction on the alkane backbone.
Automated Synthesis Planning: AI tools can propose complete synthetic routes for target molecules, navigating the complex web of possible chemical reactions to find the most efficient path. chemistryviews.org
Reservoir Characterization: In geoscience, ML algorithms are used to analyze seismic and well-log data to predict the distribution and properties of hydrocarbons in subsurface reservoirs. arizona.edugithub.com
Design of Next-Generation Analytical Platforms for Ultra-Trace Analysis of Complex Saturated Hydrocarbons
The analysis of complex hydrocarbon mixtures, such as those found in crude oil or advanced biofuels, presents a formidable analytical challenge due to the sheer number of structurally similar isomers. researchgate.netberkeley.edu Detecting and quantifying a specific compound like 5,14-dibutyloctadecane in such a mixture requires analytical techniques with exceptionally high resolving power and sensitivity.
Comprehensive two-dimensional gas chromatography (GCxGC) has emerged as a state-of-the-art technique for this purpose. mosh-moah.degcms.cz In GCxGC, the sample is subjected to two independent separation steps:
First Dimension: Separation is typically based on boiling point. researchgate.net
Second Dimension: A much faster separation is based on a different property, such as polarity. researchgate.net
This two-dimensional separation spreads the components across a 2D plane, dramatically increasing peak capacity and allowing for the resolution of compounds that would co-elute in a traditional one-dimensional GC analysis. gcms.cz When coupled with a flame ionization detector (FID) for robust quantification and a mass spectrometer (MS) for identification, GCxGC provides an unparalleled level of detail on the composition of complex mixtures. researchgate.netacs.org This allows for the confident identification and quantification of specific branched alkanes, even at trace levels, and the characterization of entire compound classes (e.g., n-alkanes, iso-alkanes, cycloalkanes). mosh-moah.deacs.org Further advancements, such as the use of vacuum-ultraviolet (VUV) ionization, can provide additional structural information, helping to distinguish between different types of isomers. berkeley.edu
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to determine the viscosity enhancement of 5,14-dibutyloctadecane compared to linear alkanes?
- Methodological Answer : Use shear-thinning experiments at controlled shear rates (e.g., 8.5 × 10⁹ s⁻¹) to measure viscosity differences. Compare results with linear alkanes of equivalent chain length (e.g., n-octadecane) or molecular weight (e.g., C₂₂). For validation, replicate experimental conditions (e.g., 100°C) and employ molecular dynamics (MD) simulations with Lennard-Jones parameters to isolate topological effects of branching. Ensure statistical consistency by repeating trials and validating against published experimental data (e.g., doubling of viscosity vs. n-octadecane) .
Q. How can 5,14-dibutyloctadecane be reliably identified in complex mixtures using chromatography?
- Methodological Answer : Utilize gas chromatography (GC) with a non-polar stationary phase and flame ionization detection. Reference the compound’s retention index (1032) and compare against standards. Calibrate using alkanes with known indices (e.g., pentadecane at 973, hexadecane at 1013). Cross-validate with mass spectrometry (MS) for structural confirmation, focusing on molecular ion peaks and fragmentation patterns consistent with branched alkane geometry .
Advanced Research Questions
Q. How can contradictions between simulation and experimental viscosity data for branched alkanes like 5,14-dibutyloctadecane be resolved?
- Methodological Answer : Conduct sensitivity analyses on simulation parameters (e.g., εCH and γCH Lennard-Jones terms). For example, test deviations (e.g., ±20% εCH, ±1% γCH) to assess their impact on viscosity outcomes. If results remain stable (as seen in DPHD simulations), attribute discrepancies to unmodeled factors like intermolecular interactions or temperature gradients. Validate using hybrid MD/experimental protocols, such as coupling shear-cell experiments with atomic-level stress calculations .
Q. What strategies mitigate uncertainty in attributing viscosity enhancement solely to branching in 5,14-dibutyloctadecane?
- Methodological Answer : Perform comparative studies with isomers (e.g., varying branch positions) to isolate topological effects. Use neutron scattering or X-ray diffraction to correlate viscosity with packing efficiency and free volume. Additionally, employ coarse-grained models to decouple branching from other variables (e.g., chain flexibility). Cross-reference findings with literature on analogous branched alkanes (e.g., DPHD) to establish generalizable trends .
Q. How can researchers optimize chromatographic separation protocols for 5,14-dibutyloctadecane in multicomponent natural extracts?
- Methodological Answer : Adjust column temperature programming to resolve co-eluting compounds (e.g., 7-Hexyldocosane at 1133, Triacontane at 1532). Use fractional distillation for pre-separation, followed by GC×GC-MS for enhanced resolution. Quantify using internal standards (e.g., methyl palmitate at 1228) and validate via spike-recovery tests. For trace detection (<0.42% concentration), employ preconcentration techniques like solid-phase microextraction (SPME) .
Key Findings from Literature
- Viscosity Enhancement : Branching in 5,14-dibutyloctadecane doubles viscosity compared to linear n-octadecane at 100°C, validated by MD simulations and shear experiments .
- Chromatography : Distinct retention index (1032) enables reliable identification in natural product analyses, though co-elution with similar alkanes requires optimized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
